molecular formula C5H5BrN2O B1626966 2-Amino-3-bromo-6-hydroxypyridine CAS No. 511541-62-1

2-Amino-3-bromo-6-hydroxypyridine

Cat. No. B1626966
M. Wt: 189.01 g/mol
InChI Key: IRLSARFYDLKHPS-UHFFFAOYSA-N
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Description

“2-Amino-3-bromo-6-hydroxypyridine” is a derivative of “2-Amino-3-hydroxypyridine”. The latter is a compound that forms complexes with a number of transition metals . It inhibits the corrosion of aluminium and copper in acidic solutions . It undergoes condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde to form Schiff bases . It is useful in the preparation of clinical anti-inflammatory analgesics .


Synthesis Analysis

The synthesis of “2-Amino-3-hydroxypyridine” involves several steps. One method involves the reaction of furfural with chlorine or an agent releasing chlorine, followed by reaction of the resulting product with sulphamic acid to give 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, and hydrolysis of this compound . Another method involves the reaction of the corresponding 3-hydroxypyridines with sodium amide at elevated temperature .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-hydroxypyridine” has been determined using various methods. The molecular formula is C5H6N2O, and the molecular weight is 110.1139 . The IUPAC Standard InChI is InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H, (H2,6,7) .


Chemical Reactions Analysis

“2-Amino-3-hydroxypyridine” has been used as a reagent in the reaction of dimethyl acetylenedicarboxylate and triphenylphosphine to yield functionalized coumarins and 1,4-oxazines . It also forms complexes with a number of transition metals .


Physical And Chemical Properties Analysis

“2-Amino-3-hydroxypyridine” has a melting point of 168-172 °C (lit.) . It is slightly soluble in water . The compound has a vapor pressure of 0.007-0.28Pa at 20-50℃ .

Safety And Hazards

“2-Amino-3-hydroxypyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

6-amino-5-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSARFYDLKHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576508
Record name 6-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-hydroxypyridine

CAS RN

511541-62-1
Record name 6-Amino-5-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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